molecular formula C16H16ClN5O2S B2985906 3-((4-chlorophenyl)thio)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1171061-28-1

3-((4-chlorophenyl)thio)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2985906
CAS No.: 1171061-28-1
M. Wt: 377.85
InChI Key: AXTYFRGEPCNVPE-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-10-9-13(21-22(10)2)15-19-20-16(24-15)18-14(23)7-8-25-12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTYFRGEPCNVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)thio)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic organic molecule that has garnered attention in medicinal chemistry. Its unique structure combines a chlorophenylthio group with a pyrazole and oxadiazole moiety, suggesting potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure:

  • IUPAC Name : this compound

Chemical Formula : C16_{16}H16_{16}ClN5_{5}OS

Molecular Weight : 353.85 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Chlorophenylthio Group : A nucleophilic substitution reaction is used to attach the chlorophenylthio moiety to the pyrazole ring.
  • Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Amidation Reaction : The final step involves forming the propanamide group through an amidation reaction with a suitable acylating agent.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

Studies have demonstrated that compounds with oxadiazole and pyrazole scaffolds possess anticancer properties. The mechanism of action often involves the inhibition of specific kinases or proteases involved in cancer cell proliferation. For example, similar pyrazole derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Anticancer Efficacy : In vitro studies on related compounds have shown IC50_{50} values in the low micromolar range against human cancer cell lines, indicating strong potential for therapeutic applications.
  • Antimicrobial Testing : A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chlorine Substitution : The presence of chlorine in the phenyl ring enhances lipophilicity and binding affinity to biological targets.
  • Pyrazole and Oxadiazole Moieties : These heterocycles are crucial for biological activity due to their ability to interact with enzyme active sites.

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